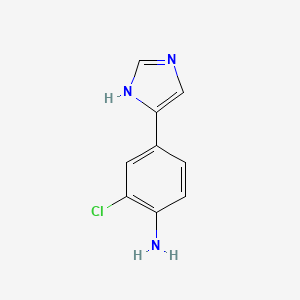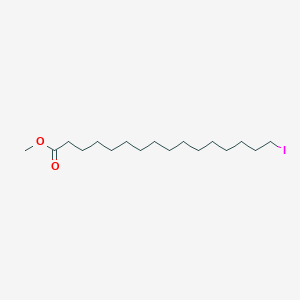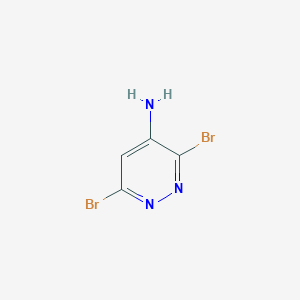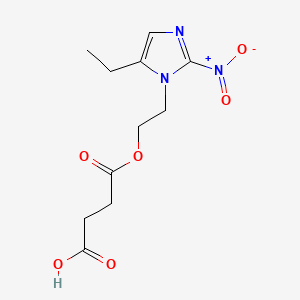
Benzene, 1-methyl-2-(1-methyl-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-3-en-2-yl)-2-methylbenzene is an organic compound with the chemical formula C10H12. It is a colorless liquid with a strong aromatic odor . This compound is primarily used as a spice in food, beverages, perfumes, and cosmetics to add aroma. Additionally, it serves as an intermediate in organic synthesis for the preparation of other compounds .
Métodos De Preparación
1-(But-3-en-2-yl)-2-methylbenzene can be synthesized through various methods. One common synthetic route involves the acylation reaction of 3-butenylformyl and phenylformate . The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency .
Análisis De Reacciones Químicas
1-(But-3-en-2-yl)-2-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 1-(But-3-en-2-yl)-2-methylbenzene into different products, such as alkanes or alcohols, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1-(But-3-en-2-yl)-2-methylbenzene has various scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of other compounds.
Biology: This compound can be used in studies related to its biological activity and potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other consumer products.
Mecanismo De Acción
The mechanism of action of 1-(But-3-en-2-yl)-2-methylbenzene involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with specific receptors or enzymes in biological systems. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-(But-3-en-2-yl)-2-methylbenzene can be compared with other similar compounds, such as:
But-3-en-2-yl acetate: This compound has a similar structure but contains an acetate group instead of a methyl group.
4-(2’,5’-dimethylphenyl)but-3-en-2-yl butyrate: This compound has a similar structure but contains a butyrate group.
The uniqueness of 1-(But-3-en-2-yl)-2-methylbenzene lies in its specific structure and aromatic properties, which make it valuable for various applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C11H14 |
|---|---|
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
1-but-3-en-2-yl-2-methylbenzene |
InChI |
InChI=1S/C11H14/c1-4-9(2)11-8-6-5-7-10(11)3/h4-9H,1H2,2-3H3 |
Clave InChI |
AQBXSSJPPWFYHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide](/img/structure/B12940068.png)


![({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile](/img/structure/B12940091.png)
![N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B12940095.png)
![5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12940106.png)
![(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12940110.png)






